molecular formula C28H14 B092016 Phenanthro[1,10,9,8-opqra]perylene CAS No. 190-39-6

Phenanthro[1,10,9,8-opqra]perylene

Cat. No. B092016
CAS RN: 190-39-6
M. Wt: 350.4 g/mol
InChI Key: RYQHWGXLBQHJST-UHFFFAOYSA-N
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Description

Phenanthro[1,10,9,8-opqra]perylene is a polycyclic aromatic hydrocarbon with the molecular formula C28H14 . It is a derivative of perylene and has potential applications in photodynamic therapy .


Synthesis Analysis

The synthesis of Phenanthro[1,10,9,8-opqra]perylene can be achieved through the HACA mechanism, which is based on stepwise acetylene addition . Another method involves the direct condensation of phenyl, naphthyl, or anthracenyl with another PAH .


Molecular Structure Analysis

The molecular structure of Phenanthro[1,10,9,8-opqra]perylene is complex and has been studied using density functional theory (DFT) optimized geometries and time-dependent DFT (TD-DFT) vertical transitions .


Chemical Reactions Analysis

The stability of Phenanthro[1,10,9,8-opqra]perylene and its derivatives can be influenced by various structural factors . The π → π* excitations in the molecules are traceable to the PPD core, and are bathochromically shifted due to the peri –OH substituents .


Physical And Chemical Properties Analysis

Phenanthro[1,10,9,8-opqra]perylene has a molecular weight of 350.4108 . Its physical properties include a density of 1.5±0.1 g/cm3, a boiling point of 604.8±22.0 °C at 760 mmHg, and a flash point of 315.2±16.4 °C .

Scientific Research Applications

  • Photodynamic Therapy : Natural product derivatives of phenanthro[1,10,9,8-opqra]perylene-7,14-dione (PPD) have been identified as potential agents in photodynamic therapy. These compounds, including fringelite D and hypericin, have been studied using density functional theory (DFT) and time-dependent DFT, demonstrating their ability to generate singlet oxygen and superoxide ions, crucial for photodynamic applications (Shoaf & Bayse, 2016).

  • Polycyclic Aromatic Hydrocarbons (PAHs) in Fossil Crinoids : The study of fossil crinoids revealed the presence of phenanthro[1,10,9,8-opqra]perylene derivatives. These compounds, such as hexahydrophenanthro[1,10,9,8-opqra]perylene, were found to be diagenetic products from the degradation of quinone pigments, indicating their role in the fossilization process (Wolkenstein, 2019).

  • Soot Formation in Combustion : The growth of PAHs under combustion conditions includes phenanthro[1,10,9,8-opqra]perylene. The study investigated two reaction pathways for PAH growth: stepwise acetylene addition and direct condensation, both essential in understanding soot formation (Unterreiner, Sierka, & Ahlrichs, 2004).

  • Tautomer Stability in Dioxo Derivatives : The stability of dioxo derivatives of phenanthro[1,10,9,8-opqra]perylene, particularly in relation to the tautomers of hypericin, has been explored. This study provides insights into the structural factors influencing the stability of these compounds, which is crucial for their potential applications (Gutman & Marković, 1998).

  • Synthesis of Organic Semiconductors : Pyrrolo–perylene derivatives, including phenanthro[1,10,9,8-opqra]perylene, have been synthesized for application in organic thin film transistors (OTFTs). These compounds have shown promise due to their good solubility and high field-effect mobilities, making them suitable for use in organic electronics (Park et al., 2014).

Mechanism of Action

Phenanthro[1,10,9,8-opqra]perylene and its derivatives are potential agents in photodynamic therapy . The mechanism of action involves the generation of singlet oxygen and superoxide ions, facilitated by hydrogen bonding between the peri –OH groups and the carbonyls .

properties

IUPAC Name

octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14/c1-5-15-13-16-6-3-11-21-22-12-4-8-18-14-17-7-2-10-20-19(9-1)23(15)27(25(16)21)28(24(17)20)26(18)22/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQHWGXLBQHJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C4C(=CC=C3)C5=CC=CC6=C5C7=C8C(=C6)C=CC=C8C(=C1)C2=C47
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172450
Record name Phenanthro(1,10,9,8-opqra)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenanthro[1,10,9,8-opqra]perylene

CAS RN

190-39-6
Record name Phenanthro[1,10,9,8-opqra]perylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthro(1,10,9,8-opqra)perylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthro(1,10,9,8-opqra)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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